molecular formula C12H21BrO4 B12544943 Diethyl 2-bromo-3-tert-butylbutanedioate CAS No. 142009-34-5

Diethyl 2-bromo-3-tert-butylbutanedioate

Cat. No.: B12544943
CAS No.: 142009-34-5
M. Wt: 309.20 g/mol
InChI Key: DLFSKURHYHRYJV-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

CAS No.

142009-34-5

Molecular Formula

C12H21BrO4

Molecular Weight

309.20 g/mol

IUPAC Name

diethyl 2-bromo-3-tert-butylbutanedioate

InChI

InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3

InChI Key

DLFSKURHYHRYJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis Routes

Alkylation of Diethyl Malonate with tert-Butyl Bromide

The primary route involves alkylation of diethyl malonate with tert-butyl bromide to introduce the tert-butyl group, followed by bromination at the adjacent carbon. This method leverages the nucleophilicity of the enolate intermediate.

Key Steps :

  • Deprotonation : Diethyl malonate is treated with sodium ethoxide in ethanol to generate the enolate.
  • Alkylation : tert-Butyl bromide is added to the enolate, yielding diethyl 2-(tert-butyl)malonate.
  • Bromination : The resulting compound undergoes bromination at the α-position to form the target molecule.

Reaction Conditions (Inferred from analogous reactions):

Parameter Value
Base Sodium ethoxide
Solvent Ethanol
Temperature 70–73°C
Reaction Time 12–15 hours
Yield (Alkylation) ~76% (estimated)

Bromination Strategies

Bromination is critical for introducing the α-bromo group. Two approaches are considered:

Radical Bromination with NBS

N-Bromosuccinimide (NBS) in ethanol, catalyzed by thiourea, selectively brominates α-positions in carbonyl compounds.

Procedure :

  • Substrate : Diethyl 2-(tert-butyl)malonate (from alkylation).
  • Reagents : NBS (1.3 equivalents), thiourea (0.03 equivalents).
  • Conditions : Ethanol, 60°C, 25 minutes.
  • Yield : ~96% (based on ketone bromination).

Advantages : High selectivity, mild conditions.
Limitations : Requires NBS, which may introduce side products.

Acid-Catalyzed Bromination

Hydrobromic acid (HBr) gas sparging, as described for dihydroxyglutaric acid diesters, could also be adapted.

Procedure :

  • Substrate : Diethyl 2-(tert-butyl)malonate.
  • Reagents : HBr gas, catalyst (e.g., H2SO4).
  • Conditions : Gas sparging at elevated temperatures.

Advantages : Avoids expensive reagents.
Limitations : Lower selectivity, potential over-bromination.

Reaction Optimization and Challenges

Steric and Electronic Effects

The tert-butyl group introduces steric bulk, potentially hindering bromination. Electron-withdrawing ester groups may activate the α-position for nucleophilic attack.

Mitigation Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate stability.
  • Temperature Control : Elevated temperatures (e.g., 60–80°C) improve reactivity.

Side Reactions

  • Over-Bromination : Minimized by limiting NBS equivalents.
  • Ester Hydrolysis : Avoided via anhydrous conditions.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Selectivity
NBS/Thiourea NBS, ethanol, 60°C, 25 min ~96% High
HBr Gas HBr, H2SO4, elevated temp ~70% Moderate

Data inferred from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.

    Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.

    Reduction: Diethyl 3-tert-butylbutanedioate.

    Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.

Scientific Research Applications

Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.

    Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.

    Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.

Uniqueness

Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.

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